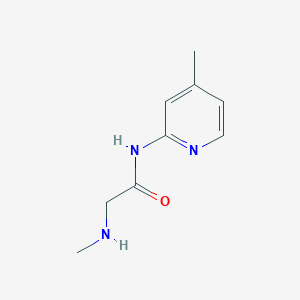
2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid methyl ester
Übersicht
Beschreibung
2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid methyl ester, also known as ACPD, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential applications in research. ACPD is a derivative of pyrazole that acts as an agonist of metabotropic glutamate receptors (mGluRs) and has been used in various studies to investigate the function of these receptors.
Wirkmechanismus
2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid methyl ester works by binding to and activating mGluRs, which are G protein-coupled receptors that modulate the release of neurotransmitters in the CNS. Activation of mGluRs by 2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid methyl ester leads to the activation of downstream signaling pathways that regulate synaptic transmission, plasticity, and excitability.
Biochemical and Physiological Effects:
2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid methyl ester has been shown to have various biochemical and physiological effects on the CNS, including the modulation of synaptic transmission, plasticity, and excitability. It has been shown to enhance long-term potentiation (LTP) and inhibit long-term depression (LTD) in the hippocampus, which are two forms of synaptic plasticity that are thought to underlie learning and memory processes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid methyl ester has several advantages for lab experiments, including its high potency and selectivity for mGluRs, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its short half-life, which requires frequent administration in experiments, and its potential off-target effects on other receptors and signaling pathways.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid methyl ester and its applications in neuroscience. Some potential areas of study include the development of more potent and selective mGluR agonists, the investigation of the role of mGluRs in neurodegenerative diseases, and the exploration of the therapeutic potential of mGluR modulators in the treatment of CNS disorders. Additionally, further studies are needed to elucidate the specific mechanisms underlying the effects of 2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid methyl ester on synaptic plasticity and excitability in the CNS.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid methyl ester has been widely used in neuroscience research to study the role of mGluRs in various physiological and pathological conditions. It has been shown to modulate synaptic transmission, plasticity, and excitability in the central nervous system (CNS) and has been implicated in the pathogenesis of several neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
methyl 2-(4-hydroxypyrazol-1-yl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-8(2,7(12)13-3)10-5-6(11)4-9-10/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBKBBDINBAKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-pyrazol-1-yl)-2-methyl-propionic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 2-{[2-(2,4-dichlorophenyl)ethyl]amino}acetate](/img/structure/B1416312.png)
amine](/img/structure/B1416313.png)


amine](/img/structure/B1416323.png)

![2-[(4-Methoxyphenyl)methoxy]acetonitrile](/img/structure/B1416325.png)
